(5-bromo-2-chlorophenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-chlorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrClS It is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-chlorophenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrogen bromide in acetic acid (HBr/AcOH) to minimize the generation of toxic byproducts . Another approach involves the use of dibromomethane and potassium carbonate (K2CO3) in basic media . These methods highlight the versatility and efficiency of bromomethylation reactions in producing this compound.
Industrial Production Methods
Industrial production of this compound often scales up these laboratory methods. The use of paraformaldehyde and hydrogen bromide in acetic acid is preferred due to its efficiency and reduced toxicity . The process is optimized to ensure high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)methanethiol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-bromo-2-chlorophenyl)methanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms also contribute to its reactivity and specificity in targeting certain pathways .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)methanone
- (5-Bromo-2-chlorophenyl)ethanethiol
- (5-Bromo-2-chlorophenyl)propane-1-thiol
Uniqueness
(5-Bromo-2-chlorophenyl)methanethiol is unique due to its specific combination of bromine, chlorine, and methanethiol groups. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
56368-55-9 |
---|---|
Molecular Formula |
C7H6BrClS |
Molecular Weight |
237.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.